2-(4-Chlorobenzoyl)-4-methylpyridine
Overview
Description
“2-(4-Chlorobenzoyl)-4-methylpyridine” is a compound that is functionally related to a 4-chlorobenzoic acid . It is used in organic synthesis .
Synthesis Analysis
The synthesis of this compound involves the self-assembly of a flexible ligand Hcbba (2-(4-chlorobenzoyl)benzoic acid) and lanthanide salts, yielding a series of three-dimensional (3D) coordination polymers under hydrothermal conditions .
Molecular Structure Analysis
The molecular structure of this compound is determined by single-crystal X-ray diffraction analyses and characterized by elemental analyses and infrared spectroscopy .
Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve various stages. For instance, 4-chlorobenzoyl chloride is an acyl chloride consisting of benzoyl chloride having a chloro substituent in the para-position .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are determined by its molecular structure. It has a molecular weight of 260.67 g/mol .
Scientific Research Applications
Molecular Structure and Supramolecular Associations
2-(4-Chlorobenzoyl)-4-methylpyridine has been involved in studies exploring hydrogen-bonded supramolecular associations in organic acid–base salts. These studies focus on the crystal structures of complexes assembled from related pyridine compounds with various aromatic carboxylic acids. The compounds exhibit proton transfer to the pyridine N moiety and form supramolecular [R22(8)] heterosynthons, which are further connected via hydrogen bonds to form 1D–3D framework structures. These structures are stabilized by a combination of classical hydrogen bonds and other noncovalent interactions, offering insights into the role of weak and strong noncovalent interactions in crystal packing (Khalib et al., 2014).
Hydrogen Bonding and π-π Interactions
The hydrogen bonding features and π-π interactions of molecular salts and co-crystals formed by related pyridine compounds have been meticulously studied. These structures exhibit characteristic R(2)(2)(8) motifs due to hydrogen bonding between aminopyridinium and carboxylate units, contributing to the understanding of molecular interactions in crystal structures (Waddell et al., 2011).
Electroluminescent Properties and Metal Complexes
Compounds closely related to this compound have been studied for their electroluminescent properties. Mono-cyclometalated Pt(II) complexes involving similar pyridine ligands have shown potential in this field, with studies detailing the synthesis and structural characterization of these complexes (Ionkin et al., 2005). Similarly, Co(II) complexes with related pyridine compounds have been synthesized and analyzed for their spectroscopy and magnetic properties, offering insights into the interaction of pyridine ligands with metals (Ahmadi et al., 2011).
Analysis of Weak Interactions in Molecular Aggregates
Detailed studies on the aggregation behavior of isomeric imides and related compounds, including structural analysis and examination of weak interactions such as hydrogen bonding and halogen bonding, have been conducted. These studies contribute to a deeper understanding of molecular behavior and interaction patterns in different chemical contexts (Mocilac et al., 2018).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
For instance, a compound with a similar structure, 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-n-[(1S)-1-(hydroxymethyl)propyl]acetamide, has been found to target Prostaglandin G/H synthase 1 .
Mode of Action
Based on the structure and properties of similar compounds, it can be inferred that it might interact with its target through non-covalent interactions such as hydrogen bonding, van der waals forces, and pi-pi interactions .
Biochemical Pathways
For instance, 4-chlorobenzoate:CoA ligase, an enzyme involved in the degradation of 4-chlorobenzoate, has been found to be affected by similar compounds .
Pharmacokinetics
For instance, a compound with a similar structure, 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-n-[(1S)-1-(hydroxymethyl)propyl]acetamide, has been found to exhibit certain pharmacokinetic properties .
Result of Action
For instance, a compound with a similar structure, 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-n-[(1S)-1-(hydroxymethyl)propyl]acetamide, has been found to exhibit certain effects .
properties
IUPAC Name |
(4-chlorophenyl)-(4-methylpyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c1-9-6-7-15-12(8-9)13(16)10-2-4-11(14)5-3-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLNDVJSNGVHSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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